Cisapride
Overview
Description
Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . Discovered by Janssen Pharmaceuticals in 1980, it has been used to treat gastroesophageal reflux disease and diabetic gastroparesis . due to serious cardiac side effects, its use has been limited or withdrawn in many countries .
Preparation Methods
Cisapride can be synthesized through a series of chemical reactions involving the following steps:
Synthesis of the intermediate: The intermediate compound is prepared by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Formation of this compound: The intermediate is then reacted with ammonia to form this compound.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cisapride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cisapride has been extensively studied for its applications in various fields:
Mechanism of Action
Cisapride acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . The molecular targets involved include the serotonin 5-HT4 receptors and the myenteric plexus .
Comparison with Similar Compounds
Cisapride is similar to other prokinetic agents like metoclopramide and domperidone, but it has unique properties:
Metoclopramide: Unlike this compound, metoclopramide has central antidopaminergic effects, which can lead to side effects like tardive dyskinesia.
Domperidone: Domperidone also acts as a dopamine antagonist but does not cross the blood-brain barrier, reducing central side effects.
This compound’s uniqueness lies in its selective serotonin 5-HT4 receptor agonism, which provides prokinetic effects without significant central nervous system side effects .
Properties
CAS No. |
104860-73-3 |
---|---|
Molecular Formula |
C23H29ClFN3O4 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI Key |
DCSUBABJRXZOMT-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Color/Form |
White to slightly biege powde |
81098-60-4 | |
solubility |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
Synonyms |
4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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